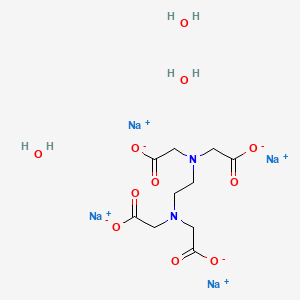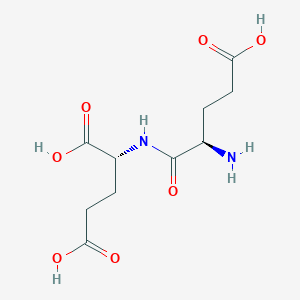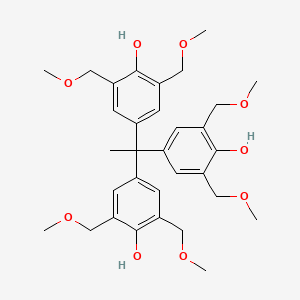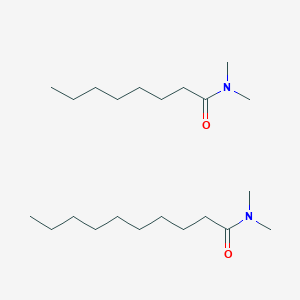
Ethylenediaminetetraacetic acid tetrasodium salt trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylenediaminetetraacetic acid tetrasodium salt trihydrate is a white, water-soluble solid that results from the neutralization of ethylenediaminetetraacetic acid with four equivalents of sodium hydroxide or an equivalent sodium base . This compound is widely used in various fields due to its ability to chelate metal ions, making it valuable in scientific research, industry, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethylenediaminetetraacetic acid tetrasodium salt trihydrate is synthesized through the cyanomethylation of ethylene diamine with sodium cyanide and formaldehyde . The reaction involves the following steps:
- Ethylene diamine reacts with formaldehyde and sodium cyanide to form the intermediate compound.
- The intermediate compound is then neutralized with sodium hydroxide to produce ethylenediaminetetraacetic acid tetrasodium salt.
- The resulting product is hydrated to form the trihydrate form.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process typically includes:
- Mixing ethylene diamine, formaldehyde, and sodium cyanide in a reactor.
- Controlling the temperature and pH to optimize the reaction.
- Neutralizing the intermediate product with sodium hydroxide.
- Hydrating the final product to obtain the trihydrate form.
Chemical Reactions Analysis
Types of Reactions
Ethylenediaminetetraacetic acid tetrasodium salt trihydrate primarily undergoes chelation reactions, where it binds to metal ions to form stable complexes . This compound does not typically undergo oxidation, reduction, or substitution reactions under normal conditions.
Common Reagents and Conditions
The chelation reactions involving this compound usually require the presence of metal ions such as calcium, magnesium, zinc, or iron. The reactions are typically carried out in aqueous solutions at neutral or slightly alkaline pH .
Major Products Formed
The major products formed from the chelation reactions of this compound are metal-EDTA complexes. These complexes are highly stable and soluble in water, making them useful for various applications .
Scientific Research Applications
Ethylenediaminetetraacetic acid tetrasodium salt trihydrate has a wide range of scientific research applications, including:
Mechanism of Action
The primary mechanism of action of ethylenediaminetetraacetic acid tetrasodium salt trihydrate is its ability to chelate metal ions. The compound binds to metal ions such as calcium, magnesium, zinc, and iron, forming stable, water-soluble complexes . This chelation process prevents the metal ions from participating in chemical reactions that could lead to undesirable effects, such as enzyme inhibition or oxidative damage .
Comparison with Similar Compounds
Ethylenediaminetetraacetic acid tetrasodium salt trihydrate is similar to other chelating agents, such as:
Ethylenediaminetetraacetic acid disodium salt: This compound is also used as a chelating agent but has different solubility and stability properties compared to the tetrasodium salt.
Ethylenediaminetetraacetic acid trisodium salt: This compound has similar chelating properties but may be used in different applications due to its specific solubility and stability characteristics.
Diethylenetriaminepentaacetic acid (DTPA): This chelating agent has a similar structure but can form more stable complexes with certain metal ions, making it useful in specific applications.
This compound is unique due to its high solubility in water and its ability to form stable complexes with a wide range of metal ions, making it versatile for various applications .
Properties
CAS No. |
67401-50-7 |
|---|---|
Molecular Formula |
C10H16N2Na4O8 |
Molecular Weight |
384.20 g/mol |
IUPAC Name |
tetrasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C10H16N2O8.4Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;; |
InChI Key |
KFDNQUWMBLVQNB-UHFFFAOYSA-N |
impurities |
/Investigators/ reported that Tetrasodium EDTA could contain an unspecified amount of the starting material, formaldehyde. |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.O.O.[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[Na].[Na].[Na].[Na] |
Color/Form |
White powder |
density |
6.9 lb/gal /Apparent density/ Relative density (water = 1): 0.7 |
melting_point |
300 °C (decomposes) |
physical_description |
Liquid; Dry Powder, Water or Solvent Wet Solid; Other Solid; NKRA; Pellets or Large Crystals; Dry Powder, Liquid; Dry Powder White solid; [Hawley] Colorless solid; [ICSC] White, slightly yellow, or cream-colored solid; Hygroscopic; [CHEMINFO] COLOURLESS CRYSTALLINE POWDER. |
solubility |
Slightly soluble in ethanol Less soluble in alcohol than the potassium salt Freely soluble in water In water, 500 g/L at 20 °C Solubility in water, g/100ml at 20 °C: 100-110 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Pyridine, 1,2,3,6-tetrahydro-4-[4-(trifluoromethyl)phenyl]-](/img/structure/B3278157.png)








![2-(Propylsulfonyl)thieno[3,2-d][1,2,3]diazaborinin-1(2h)-ol](/img/structure/B3278197.png)

